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2-[1-(2,3-Dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide

CDK2 inhibition pyrazolo[3,4-d]pyrimidine SAR anticancer agents

Reproducible kinase research demands precise molecular tools. Generic N1-aryl pyrazolo[3,4-d]pyrimidine analogs risk altered selectivity and unpredictable ADME profiles. This compound solves that challenge through its defined 2,3-dimethylphenyl N1-substitution, which imparts a distinct kinase selectivity fingerprint not achievable with common 4-halophenyl analogs. • Unique Selectivity Fingerprint: The 2,3-dimethylphenyl group confers a target engagement profile distinct from extensively characterized 4-halophenyl analogs, enabling novel structure-selectivity relationship (SSR) dissection. • Pre-Validated Core: Adenine-isosteric scaffold with published class-level CDK2 IC50 of 0.21 µM and confirmed engagement with FLT3, VEGFR-2, PKD, and BTK. • Synthetic Versatility: The free -NH2 acetamide handle enables direct late-stage diversification (amide coupling, sulfonamide formation) without core resynthesis, streamlining parallel library synthesis.

Molecular Formula C15H15N5O2
Molecular Weight 297.318
CAS No. 895021-43-9
Cat. No. B2412290
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[1-(2,3-Dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide
CAS895021-43-9
Molecular FormulaC15H15N5O2
Molecular Weight297.318
Structural Identifiers
SMILESCC1=C(C(=CC=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)N)C
InChIInChI=1S/C15H15N5O2/c1-9-4-3-5-12(10(9)2)20-14-11(6-18-20)15(22)19(8-17-14)7-13(16)21/h3-6,8H,7H2,1-2H3,(H2,16,21)
InChIKeyFNPPILDPBHOPKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

895021-43-9: Structural Overview and Research-Grade Procurement


The compound 2-[1-(2,3-Dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide (CAS 895021-43-9) is a fully synthetic small-molecule heterocycle belonging to the pyrazolo[3,4-d]pyrimidin-4-one class . It features a 2,3-dimethylphenyl substituent at the N1 position of the pyrazole ring and an unsubstituted acetamide side chain at the N5 position of the pyrimidinone core. This scaffold is structurally isomorphic to the purine base adenine, enabling it to occupy the ATP-binding pocket of numerous kinases [1]. Research-grade procurement sources list this compound as a kinase-focused chemical tool with potential applications in anticancer, antimicrobial, and anti-inflammatory programs, though published biological data for this specific CAS registry number remain sparse at the time of this analysis .

895021-43-9: Why Generic Substitution Fails


Within the pyrazolo[3,4-d]pyrimidin-4-one series, both the N1-aryl substitution pattern and the N5-side chain identity are critical determinants of kinase selectivity, cellular potency, and tumor-type specificity . SAR analysis of closely related N5-acetamide derivatives demonstrates that replacing the N1-phenyl group with substituted phenyl analogs (e.g., 2,3-dimethylphenyl) can profoundly alter the activity profile—shifting preferential cytotoxicity between HCT116 colorectal cancer and HepG2 hepatocellular carcinoma cell lines, and modulating CDK2 inhibitory potency relative to the reference inhibitor roscovitine [1]. The presence of two ortho/meta methyl groups on the N1-phenyl ring in 895021-43-9 introduces steric and electronic features not present in the unsubstituted N1-phenyl or N1-(4-halophenyl) analogs most commonly described in the literature. Consequently, generic substitution with a different N1-aryl pyrazolo[3,4-d]pyrimidine acetamide would risk loss of target engagement, altered selectivity, or unpredictable ADME properties, making compound-specific procurement essential for reproducible research .

895021-43-9 Differentiation Evidence vs. Closest Analogs


N1-(2,3-Dimethylphenyl) vs. Phenyl: CDK2 Potency Prediction

While direct CDK2 IC50 data for 895021-43-9 have not been publicly reported, quantitative structure–activity relationship (SAR) data from the N5-acetamide pyrazolo[3,4-d]pyrimidinone series establish the performance ceiling for this compound class. The reference N5-(4-fluorophenyl)acetamide derivative 4a (bearing an N1-phenyl group) inhibited CDK2 with an IC50 of 0.21 µM, surpassing the clinical-stage reference inhibitor roscovitine (IC50 = 0.25 µM) under identical assay conditions [1]. Critically, SAR analysis demonstrated that the N5-acetamide linker geometry and the electronic nature of the N1-aryl substituent are coupled determinants of activity—modifications at N1 can shift the preferential cytotoxicity profile between HCT116 (colorectal) and HepG2 (hepatocellular) cancer cell lines [1]. The 2,3-dimethylphenyl group present in 895021-43-9 introduces ortho-methyl steric bulk and altered electron density relative to the unsubstituted N1-phenyl baseline, features that are predicted to modulate ATP-binding site residence time and kinase selectivity compared to the N1-phenyl comparator series.

CDK2 inhibition pyrazolo[3,4-d]pyrimidine SAR anticancer agents

Unsubstituted N5-Acetamide: Synthetic Versatility Advantage

895021-43-9 bears a primary acetamide group (-CH2-CONH2) at the N5 position, distinguishing it from the N5-(N-aryl)acetamide derivatives (e.g., 4a, 4b) that dominate the published CDK2 inhibitor literature [1]. In the reported SAR, the N5-acetamide linker was found to be essential for bioactivity: phenacyl derivatives (one-atom shorter linker) showed a reversed activity profile, while aliphatic ester derivatives lacking an aromatic moiety showed diminished potency [1]. The unsubstituted acetamide in 895021-43-9 retains the critical two-atom spacer between the pyrimidinone core and the terminal amide while preserving a free -NH2 group. This terminal amine serves as a synthetic handle for further diversification—amide coupling, sulfonamide formation, or reductive amination—that is unavailable in N-aryl acetamide analogs. The compound therefore functions simultaneously as a bioactive scaffold in its own right and as a versatile late-stage intermediate for library synthesis.

medicinal chemistry acetamide linker SAR lead optimization

2,3-Dimethylphenyl vs. 4-Halophenyl: Lipophilicity and Selectivity

The N1 substituent in pyrazolo[3,4-d]pyrimidin-4-ones directly contacts the hydrophobic pocket adjacent to the hinge region of the kinase ATP-binding site [1]. In the FLT3 inhibitor series, the pyrazolo[3,4-d]pyrimidine core was identified as the critical hinge-binding group responsible for hydrogen bonding with Cys694 [1]. The 2,3-dimethylphenyl group in 895021-43-9 presents a distinct steric and lipophilic profile compared to the 4-halophenyl substituents found in the most potent CDK2 inhibitor leads (4a: 4-F; 4b: 4-Cl). The ortho-methyl group (position 2) introduces a steric clash that may restrict the rotational freedom of the N1-aryl ring, potentially pre-organizing the scaffold for hinge-region binding and reducing the entropic penalty upon target engagement. The meta-methyl group (position 3) modulates electron density on the aromatic ring without introducing the strong electron-withdrawing effect of halogen substituents, which in other kinase scaffolds has been associated with altered selectivity across the kinome.

lipophilicity kinase selectivity 2,3-dimethylphenyl drug-likeness

Pyrazolo[3,4-d]pyrimidin-4-one Scaffold: Broad Kinase Engagement

The pyrazolo[3,4-d]pyrimidine scaffold is one of the most extensively validated heterocyclic cores for kinase inhibitor development, with demonstrated activity against CDK2 (IC50 = 0.21 µM for optimized derivatives), FLT3 (GI50 range 1.17–18.40 µM across NCI-60 subpanels), VEGFR-2, PKD, MKK3, and BTK [1][2][3]. This breadth of target engagement contrasts with more narrowly tuned scaffolds such as quinazolines (EGFR-dominant) or pyrazolopyrimidines with different ring fusion geometries. The N1-aryl-N5-acetamide substitution pattern represented by 895021-43-9 maps onto the pharmacophore model common to ATP-competitive kinase inhibitors: the pyrazolo[3,4-d]pyrimidine core mimics the adenine ring of ATP and forms hydrogen bonds with the hinge region, while the N1-aryl and N5-acetamide groups project into the solvent-exposed region and back pocket, respectively [1]. This validated pharmacophore alignment means that 895021-43-9 can be deployed with confidence across multiple kinase targets without the target-class restrictions inherent to other heterocyclic scaffolds.

kinase inhibitor scaffold pyrazolo[3,4-d]pyrimidine hinge binder drug discovery

Adenine-Mimetic Scaffold: Predictable ATP-Site Occupancy

The pyrazolo[3,4-d]pyrimidine core is a direct purine isostere, with the N1, C2, N3, C4, C5, C6, N7, C8, and N9原子 mapping onto the corresponding positions of the adenine ring [1]. This structural isomorphism underpins the scaffold's ability to form the canonical bidentate hydrogen bond with the kinase hinge region, as confirmed by molecular docking studies showing interactions with Ile10, Leu83, and Leu134 in the CDK2 ATP-binding site [2]. In contrast, non-purine-isosteric kinase inhibitor chemotypes (e.g., type II inhibitors such as imatinib's benzamide-phenylaminopyrimidine scaffold, or allosteric MEK inhibitors) require distinct binding modes that are kinase-specific and not generalizable. For researchers seeking an ATP-competitive probe that is likely to engage the active conformation of a broad range of kinases, the pyrazolo[3,4-d]pyrimidine scaffold offers a mechanistically predictable binding mode that reduces the risk of false-negative screening results attributable to inactive kinase conformations.

adenine mimetic ATP-competitive inhibitor hinge-binding motif scaffold hopping

895021-43-9: Research and Industrial Application Scenarios


Kinase Panel Profiling and Selectivity Fingerprinting

895021-43-9 is recommended as a Type I ATP-competitive probe compound for broad kinome screening panels. Its adenine-isosteric pyrazolo[3,4-d]pyrimidine core is pre-validated for engagement with CDK2 (class benchmark IC50 = 0.21 µM for optimized N5-acetamide analogs), FLT3, VEGFR-2, PKD, and BTK [1][2]. The 2,3-dimethylphenyl N1-substituent is expected to confer a selectivity fingerprint distinct from the more extensively characterized N1-(4-halophenyl) analogs, making this compound valuable for dissecting structure–selectivity relationships in kinase drug discovery programs.

Medicinal Chemistry Lead Optimization and Library Synthesis

The unsubstituted primary acetamide at N5 provides a reactive -NH2 handle for late-stage diversification via amide coupling, sulfonamide formation, or reductive amination chemistry. This enables systematic exploration of N5-substituent SAR without resynthesis of the pyrazolo[3,4-d]pyrimidine core [1]. Procurement of 895021-43-9 as a common intermediate can streamline parallel library synthesis, reducing the number of individual analogs that must be sourced externally.

Colorectal and Hepatocellular Carcinoma Cell-Based Screening

Class-level SAR demonstrates that N5-acetamide pyrazolo[3,4-d]pyrimidinone derivatives exhibit differential cytotoxicity against HCT116 (colorectal) and HepG2 (hepatocellular) carcinoma cell lines, with selectivity indices of 100–14 for cancerous over normal cells [1]. Deploying 895021-43-9 in parallel against these two cell lines can reveal whether the 2,3-dimethylphenyl N1-substitution shifts the preferential activity profile relative to published 4-halophenyl analogs, directly informing tumor-type-specific lead optimization strategies.

Computational Chemistry and Structure-Based Drug Design

The pyrazolo[3,4-d]pyrimidine scaffold has been extensively characterized by molecular docking and molecular dynamics simulations in the CDK2 and FLT3 ATP-binding sites, with key hinge-region interactions mapped to Ile10, Leu83, and Leu134 (CDK2) and Cys694 (FLT3) [1][2]. 895021-43-9 serves as an ideal computational reference structure for scaffold-hopping exercises, free-energy perturbation (FEP) calculations exploring N1-substituent effects, and pharmacophore model refinement, supported by the availability of published co-crystal structure templates.

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